

GSK-1292263 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: GSK-1292263 hydrochloride

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In-Depth Technical Guide: GSK-1292263 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK-1292263 hydrochloride**, a selective GPR119 agonist. It includes key chemical properties, a detailed examination of its mechanism of action through signaling pathways, summaries of quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Compound Information

GSK-1292263 hydrochloride is the salt form of GSK-1292263, a potent agonist for the G protein-coupled receptor 119 (GPR119). It was investigated for its potential as a therapeutic agent for type 2 diabetes.



Property	Value	Reference
Compound Name	GSK-1292263 hydrochloride	
CAS Number	1032824-54-6	[1]
Molecular Formula	C23H29CIN4O4S	[1]
Molecular Weight	493.02 g/mol	[1]
Synonyms	GSK-1292263 HCI, GSK1292263	
Form	GSK-1292263 (Free Base)	_
CAS Number (Free Base)	1032823-75-8	[1][2]
Molecular Wt (Free Base)	456.56 g/mol	[2]

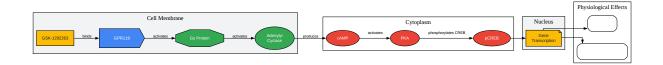
Mechanism of Action and Signaling Pathways

GSK-1292263 acts as an agonist at the GPR119 receptor, which is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a signaling cascade that plays a crucial role in glucose homeostasis.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like GSK-1292263 leads to the coupling of the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the glucose-dependent secretion of insulin from pancreatic β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.





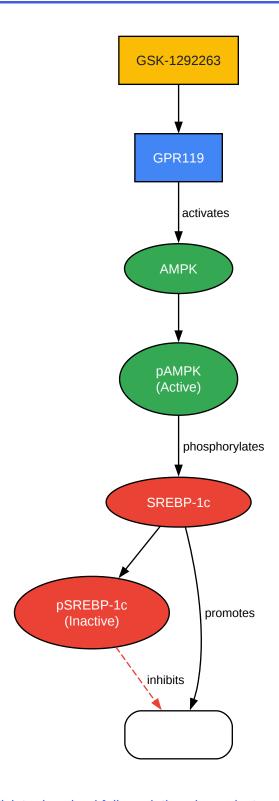
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Caption: GPR119 signaling cascade initiated by GSK-1292263.

Potential Role in Lipid Metabolism

Some studies suggest that GPR119 agonists may influence lipid metabolism. This is potentially mediated through the activation of AMP-activated protein kinase (AMPK), which can lead to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis. Its inhibition would therefore be expected to reduce lipid synthesis.





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Caption: Proposed pathway for GPR119-mediated regulation of lipid metabolism.

Quantitative Data Summary



The following tables summarize key quantitative data from preclinical and clinical investigations of GSK-1292263.

Table 1: In Vitro Activity

Parameter	Species	Value	Reference
pEC ₅₀	Human GPR119	6.9	[3]
pEC ₅₀	Rat GPR119	6.7	[3]
CYP Inhibition (IC50)	CYP1A2, 2C9, 2C19, 2D6, 3A4	>30 μM	[4]
Transporter Inhibition	P-gp, OATP1B3, OCT2	Weak to no inhibition	[4]
Transporter Inhibition	BCRP, OATP1B1	Inhibition observed	[4]

Table 2: In Vivo Preclinical Data (Rat Models)



Study Type	Animal Model	Dosing	Key Findings	Reference
Gut Hormone Release	Sprague-Dawley Rats	Single dose (3- 30 mg/kg)	Increased circulating GLP- 1, GIP, PYY, and glucagon.	[2]
Intravenous Glucose Tolerance Test	Sprague-Dawley Rats	Not specified	30-60% increase in peak insulin response and insulin AUC(0-15 min).	[2]
Chronic Dosing	Zucker Diabetic Fatty Rats	6-week study	Significant increase in pancreatic insulin immunoreactivity.	[2]
Hyperinsulinemic -Euglycemic Clamp	Sprague-Dawley Rats	10 or 30 mg/kg	Stimulated glucagon secretion without increasing blood glucose.	[2]

Table 3: Human Clinical Trial Data

Study Population	Dosing	Key Findings	Reference
Type 2 Diabetes	Single (25-800 mg) & Multiple (100-600 mg/day for 14 days)	~5-fold increase in plasma total PYY. No significant effect on glucose, insulin, C-peptide, or glucagon.	[1]
Healthy Volunteers	Single (10-400 mg) & Multiple (250 mg/day for 2-5 days)	Well-tolerated. Most common adverse events were mild headache, dizziness, and flushing.	[2]



Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These are representative protocols and may require optimization for specific experimental questions.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of GSK-1292263 on glucose tolerance in a rat model.

1. Animal Preparation:

- Use male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.
- House animals individually with ad libitum access to standard chow and water, under a 12hour light/dark cycle.
- Acclimatize animals to handling for at least 3 days prior to the experiment.
- Fast animals overnight (approximately 16 hours) before the OGTT, with free access to water.

2. Dosing Solution Preparation:

- Prepare the vehicle (e.g., 0.5% methylcellulose in water).
- Prepare **GSK-1292263 hydrochloride** solution in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg in the appropriate volume of vehicle for oral gavage, typically 5-10 ml/kg).

3. Experimental Procedure:

- At time t = -30 minutes, administer the GSK-1292263 solution or vehicle via oral gavage.
- At time t = 0 minutes, take a baseline blood sample (T_0) from the tail vein.
- Immediately after the baseline blood sample, administer a 2 g/kg glucose solution (e.g., 40% w/v in water) via oral gavage.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Measure blood glucose concentrations immediately using a calibrated glucometer.
- Plasma samples can be collected in EDTA-coated tubes for later analysis of insulin and incretin hormones (e.g., by ELISA).

4. Data Analysis:



- Plot mean blood glucose concentrations versus time for each treatment group.
- Calculate the Area Under the Curve (AUC) for the glucose excursion from To to T120 for each animal.
- Compare the AUC values between the GSK-1292263-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

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Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Hyperinsulinemic-Euglycemic Clamp in Rats

This protocol assesses insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

1. Surgical Preparation:

- Five to seven days before the clamp study, perform survival surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
- Allow animals to recover fully, ensuring they regain their pre-surgery body weight.

2. Animal and Infusate Preparation:

- Fast the catheterized rats overnight (approximately 16 hours).
- On the day of the clamp, prepare the following infusates under sterile conditions:
- Human insulin solution.
- 20% dextrose solution.
- (Optional) [3-3H]-glucose for assessing glucose turnover.

3. Experimental Procedure:

- Connect the conscious, unrestrained rat to a swivel system to allow for free movement.
- (Optional) If assessing glucose turnover, start a primed-continuous infusion of [3-3H]-glucose for a 2-hour basal period.
- At t = 0 minutes, begin a continuous infusion of human insulin (e.g., at a rate of 4 mU/kg/min).
- Simultaneously, begin a variable infusion of 20% dextrose.





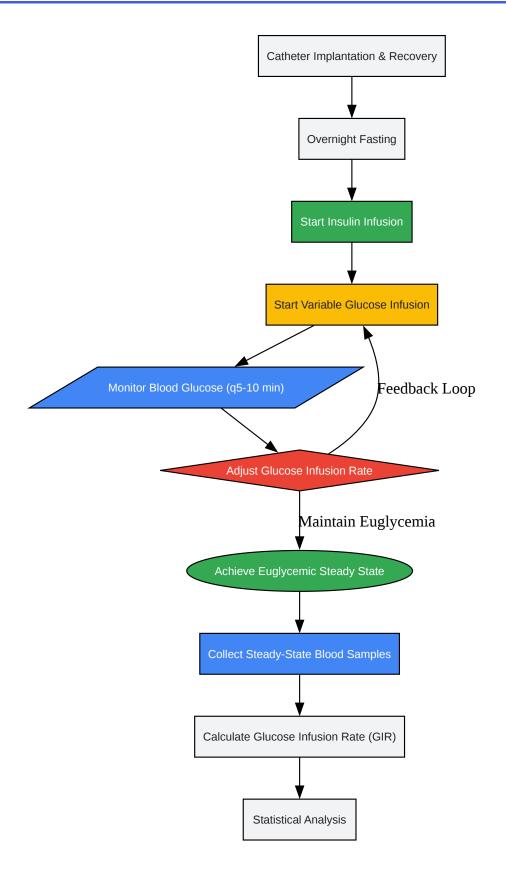


- Monitor blood glucose every 5-10 minutes from the arterial catheter.
- Adjust the glucose infusion rate to maintain a stable euglycemic state (e.g., ~120 mg/dL).
- The clamp is typically maintained for 120 minutes once euglycemia is established.
- Collect arterial blood samples at steady-state for the determination of plasma insulin, glucose, and (if applicable) tracer concentrations.

4. Data Analysis:

- The primary outcome is the Glucose Infusion Rate (GIR) during the last 30-60 minutes of the clamp, which represents a measure of whole-body insulin sensitivity.
- Calculate hepatic glucose production and tissue-specific glucose uptake if tracers were used.
- Compare the GIR between animals treated with GSK-1292263 (administered prior to the clamp) and vehicle-treated controls.





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Caption: Workflow for a Hyperinsulinemic-Euglycemic Clamp study.



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